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molecular formula C11H13NO3 B8814258 6-Methoxy-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

6-Methoxy-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B8814258
M. Wt: 207.23 g/mol
InChI Key: ZVVIQXPYJRZWCD-UHFFFAOYSA-N
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Patent
US08071600B2

Procedure details

5% palladium carbon (1.5 g) were added to an ethanol solution (250 ml) of ethyl 2-(4-methoxy-2-nitrophenoxy)-2-methylpropionate (14.6 g, 51.6 mmol) to perform catalytic reduction at room temperature. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. Water was added to the obtained residue, which was then extracted with ethyl acetate. The extraction solution was dried over magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1). The purified product was concentrated to dryness under reduced pressure to obtain 6-methoxy-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one (7.0 g) as white powder.
Name
ethyl 2-(4-methoxy-2-nitrophenoxy)-2-methylpropionate
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]([CH3:15])([CH3:14])[C:9](OCC)=[O:10])=[C:5]([N+:18]([O-])=O)[CH:4]=1>[C].[Pd].C(O)C>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]2[O:7][C:8]([CH3:15])([CH3:14])[C:9](=[O:10])[NH:18][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(4-methoxy-2-nitrophenoxy)-2-methylpropionate
Quantity
14.6 g
Type
reactant
Smiles
COC1=CC(=C(OC(C(=O)OCC)(C)C)C=C1)[N+](=O)[O-]
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the obtained residue, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extraction solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1)
CONCENTRATION
Type
CONCENTRATION
Details
The purified product was concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(NC(C(O2)(C)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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